1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene

Catalog No.
S13986424
CAS No.
M.F
C8H7Br2NO2
M. Wt
308.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene

Product Name

1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene

IUPAC Name

1-bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

InChI

InChI=1S/C8H7Br2NO2/c1-5-7(10)2-6(4-9)3-8(5)11(12)13/h2-3H,4H2,1H3

InChI Key

PELNTNRVLLVYSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)CBr)[N+](=O)[O-]

1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene is an aromatic compound characterized by the presence of multiple bromine substituents, a methyl group, and a nitro group on a benzene ring. The molecular formula for this compound is C₉H₈Br₂N₃O₂, and it features a complex structure that allows for diverse chemical reactivity. The compound's unique arrangement of substituents contributes to its potential applications in organic synthesis and medicinal chemistry.

  • Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon.
  • Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene typically involves several synthetic routes:

  • Bromination: A common method involves the bromination of 2-methyl-3-nitrotoluene using bromine or N-bromosuccinimide in the presence of a radical initiator under controlled conditions.
  • Sequential Reactions: The synthesis may also include multiple steps where intermediates are formed and subsequently transformed into the final product through further bromination or substitution reactions.

Industrial production methods may utilize continuous flow reactors to enhance yield and purity while minimizing by-products.

1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: This compound may act as a precursor for developing brominated aromatic compounds with biological activity.
  • Material Science: Its unique structure makes it suitable for preparing functional materials, including polymers and dyes.

Interaction studies involving 1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene are crucial for understanding its reactivity and potential biological effects. Research on similar compounds suggests that the nitro group can participate in redox reactions, influencing the compound's biological activity. Additionally, electrophilic aromatic substitution may occur due to the presence of electron-withdrawing groups like bromine and nitro, allowing for targeted interactions with biomolecules.

Several compounds share structural similarities with 1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene. Here are some examples:

Compound NameKey Features
1-Bromo-2-methyl-3-nitrobenzeneContains one bromine and one nitro group
5-Bromo-1-(bromomethyl)-2-methyl-3-nitrobenzeneSimilar structure with different substituent positions
1-Bromo-4-(bromomethyl)-2-methyl-3-nitrobenzeneVariation in positions of bromine and nitro groups
1-Bromo-2-isobutoxy-5-methyl-3-nitrobenzeneContains isobutoxy instead of bromomethyl

Uniqueness

1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene is unique due to its specific arrangement of bromine atoms and functional groups. This arrangement influences its reactivity patterns and selectivity in

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

308.88230 g/mol

Monoisotopic Mass

306.88435 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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